Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused ring system that includes both a pyrazole and a pyridine ring, with a bromine substituent at the 6th position and an ethyl carboxylate group at the 4th position. Due to its unique structure, it has garnered attention for various chemical and biological applications, particularly in medicinal chemistry as a potential pharmaceutical intermediate.
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. The compound's chemical formula is , and it has a molecular weight of approximately 270.083 g/mol. The compound is indexed under the Chemical Abstracts Service number 1234616-05-7.
The synthesis of ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several steps, including the formation of key intermediates. One common method includes:
A notable synthetic route involves using ethyl acetoacetate derivatives as starting materials, where the reaction conditions can significantly affect yields and regioselectivity of the final product .
The synthesis can be optimized for yield and purity through techniques such as recrystallization and chromatography. Various reaction parameters like temperature, solvent choice (e.g., ethanol), and catalyst types (e.g., palladium catalysts) are crucial for achieving high yields .
The molecular structure of ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features:
Key molecular data include:
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several types of chemical reactions:
Common reagents for substitution reactions include bases like cesium carbonate in solvents such as dimethylformamide under inert atmospheres . The products formed from these reactions depend significantly on the nature of the nucleophile used.
The mechanism of action for compounds like ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances reactivity, allowing for potential interactions with nucleophilic sites in biological molecules.
The initial step typically involves nucleophilic attack at the electrophilic carbon center adjacent to the bromine atom, leading to various substitution products that may exhibit biological activity . The detailed mechanism can vary based on specific reaction conditions and substrates involved.
While specific physical properties such as density or boiling point are not extensively documented for ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, its molecular weight and polar surface area provide insights into its solubility and reactivity.
The compound's reactivity is influenced by its functional groups:
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has significant potential in scientific research, particularly in medicinal chemistry. It serves as an important intermediate in synthesizing biologically active compounds, including kinase inhibitors and other pharmaceuticals . Its unique structural features allow for diverse modifications that can lead to novel therapeutic agents.
Pyrazolo[3,4-b]pyridine derivatives emerged as privileged scaffolds following seminal work on condensed pyrazole systems in the early 20th century. The foundational synthesis of pyrazolo-fused heterocycles was first reported by Ludwig Knorr in the 1880s during his investigations into pyrazolone chemistry, though structural misassignments initially obscured their significance [6]. Systematic exploration accelerated post-1945, with Niementowski’s verification of pyrazoloquinoline structures in 1928 providing critical methodological insights for analogous pyridopyrazole systems [8].
The 21st century witnessed targeted exploitation of this core in neuropharmacology. Key milestones include:
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]Pyridine Derivatives
| Biological Target | Therapeutic Area | Key Structural Features |
|---|---|---|
| TNF-α/CB1 Receptors | Neuropathic Pain | Tetrahydro-pyrazolo[4,3-c]pyridine core |
| Protein Kinase B (Akt) | Oncology | 4-Carboxylate + 6-Halo substitution |
| Bacterial Topoisomerase IV | Antimicrobials | 3-Thienyl hybrid systems |
The 6-bromo substituent profoundly alters electronic distribution and reactivity patterns in pyrazolo[3,4-b]pyridines:
Electronic Effects: Bromine’s electron-withdrawing character (Hammett σₚ = +0.23) induces significant π-deficiency, reducing the highest occupied molecular orbital (HOMO) energy by approximately 1.2 electronvolts (eV). This enhances oxidative stability while facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions [6]. Computational studies on analogous 6-bromo-1H-pyrazolo[4,3-b]pyridine reveal altered electrostatic potential surfaces, with the C6 region exhibiting partial positive charge (δ+ = 0.18) [3].
Synthetic Versatility: The bromo group serves as a linchpin for palladium-catalyzed cross-couplings. Patent CN102911174A details Suzuki-Miyaura reactions achieving >85% yield with arylboronic acids under mild conditions (tetrakis(triphenylphosphine)palladium(0), potassium carbonate, ethanol/water) [5]. Additionally, regioselective lithiation at C7 occurs ortho to bromine, enabling directed metalation group (DMG) strategies.
Conformational Consequences: X-ray crystallography of ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate confirms planar geometry with Br-C6 bond length of 1.892 Å. Tautomeric equilibrium favors the 1H-pyrazole form (98:2 ratio versus 2H-tautomer) due to intramolecular hydrogen bonding between pyrazole nitrogen (N1) and ester carbonyl oxygen (O=C) [6] [8].
Table 2: Computational Parameters for 6-Bromo-1H-Pyrazolo[3,4-b]Pyridine Systems
| Parameter | Value | Methodology |
|---|---|---|
| Log Po/w (Consensus) | 1.68 | XLOGP3/iLOGP/MLOGP |
| Topological Polar Surface Area | 41.57 Ų | Ertl P. et al. 2000 |
| Water Solubility (Log S) | -2.89 (ESOL) | Delaney JS. 2004 |
| H-bond Acceptors/Donors | 2 / 1 | Lipinski’s Rule Analysis |
The ethyl ester moiety in position 4 provides critical pharmacochemical advantages:
Prodrug Conversion: Ethyl esters enhance membrane permeability via increased lipophilicity (Δlog P = +0.8 versus carboxylic acid analogs), followed by enzymatic hydrolysis to active acids in target tissues. In vitro hydrolysis studies using human hepatocytes show t₁/₂ = 3.2 hours, with carboxylesterase 1 (CES1) identified as the primary hydrolase [2] [9].
Crystallographic Packing: The ester carbonyl participates in antiparallel β-sheet-like hydrogen bonding (distance: 2.85 Å) in solid state, influencing material properties and formulation stability. Differential scanning calorimetry (DSC) reveals melting endotherms at 162-165°C without decomposition [1].
Synthetic Handle for Diversification: Strategic transformations enable scaffold elaboration:
The ester’s steric profile (Taft Eₛ = -0.55) optimally balances reactivity and bulk, preventing undesired ring closures while allowing controlled derivatization. This contrasts with methyl esters (Eₛ = -0.55) exhibiting premature hydrolysis, and tert-butyl analogs (Eₛ = -1.54) requiring harsh deprotection conditions [9].
Table 3: Synthetic Utility of Ethyl Ester Group in Pyrazolo[3,4-b]Pyridines
| Transformation | Reagents/Conditions | Product Yield |
|---|---|---|
| Amidation | R-NH₂, DMF, 80°C, 8h | 70-92% |
| Hydrolysis | NaOH (2M), THF/H₂O, 25°C, 2h | 95% |
| Hydrazide Formation | NH₂NH₂·H₂O, ethanol, reflux, 1h | 88% |
| Weinreb Amide Synthesis | i) AlMe₃, -78°C; ii) N,O-dimethylhydroxylamine | 75% |
The strategic integration of the 6-bromo and ethyl ester functionalities transforms the pyrazolo[3,4-b]pyridine scaffold into a multimodal platform for drug discovery. This synergy enables both electronic modulation (via bromine) and versatile vectorization (via ester), positioning ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a cornerstone for next-generation therapeutics targeting kinase-dependent pathologies and neuroinflammatory disorders. Future developments will likely exploit its tautomeric adaptability for designing pH-sensitive prodrugs and its halogenated architecture for positron emission tomography (PET) tracer development via isotopic exchange.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8